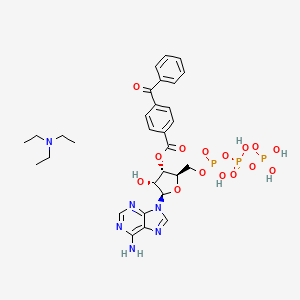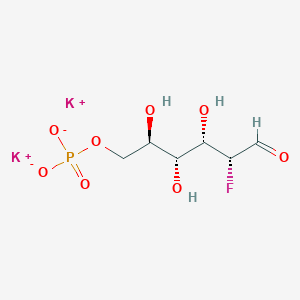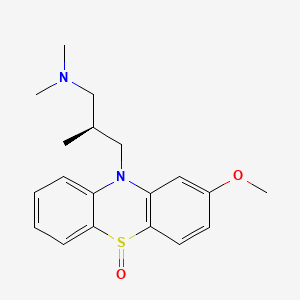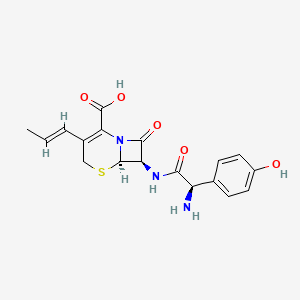![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizine Polyethylene Glycol (PEG) Ester CAS No. 1509941-93-8](/img/new.no-structure.jpg)
Cetirizine Polyethylene Glycol (PEG) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification with Polyethylene Glycol enhances the solubility and bioavailability of Cetirizine, making it more effective in its therapeutic applications .
Mechanism of Action
Target of Action
Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.
Mode of Action
The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .
Biochemical Pathways
The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .
Pharmacokinetics
It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c
Result of Action
The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
Cetirizine Polyethylene Glycol Ester interacts with various biomolecules in its biochemical reactions. The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .
Molecular Mechanism
The molecular mechanism of Cetirizine Polyethylene Glycol Ester involves the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This leads to the formation of cetirizine N-oxide, a degradation product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cetirizine Polyethylene Glycol Ester change over time. The compound was found to degrade during manufacture and storage . The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours .
Metabolic Pathways
The metabolic pathways of Cetirizine Polyethylene Glycol Ester involve the oxidation of cetirizine in polyethylene glycol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester involves the esterification of Cetirizine with Polyethylene Glycol. The reaction typically occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, ensuring the consistent quality and purity of the final product. The process is optimized to achieve high yields and minimize impurities, often using advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester primarily undergoes oxidation reactions. The degradation of Cetirizine in Polyethylene Glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of Polyethylene Glycol .
Common Reagents and Conditions: The oxidation process is typically modeled using hydrogen peroxide and sodium percarbonate as oxidizing agents. The reaction conditions vary, but forced degradation conditions in the pH range from 3 to 10 are commonly used .
Major Products Formed: The major product formed from the oxidation of Cetirizine in Polyethylene Glycol is Cetirizine N-oxide .
Scientific Research Applications
Cetirizine Polyethylene Glycol (PEG) Ester has a wide range of scientific research applications:
Comparison with Similar Compounds
- Cetirizine dihydrochloride
- Loratadine Polyethylene Glycol Ester
- Fexofenadine Polyethylene Glycol Ester
Comparison: Compared to similar compounds, Cetirizine Polyethylene Glycol (PEG) Ester stands out due to its enhanced solubility and bioavailability. The esterification with Polyethylene Glycol not only improves its pharmacokinetic properties but also provides better stability and efficacy in pharmaceutical formulations .
Properties
CAS No. |
1509941-93-8 |
|---|---|
Molecular Formula |
C₂₁H₂₅ClN₂O₃[C₂H₄O]n |
Molecular Weight |
432.94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)


